3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran

Description

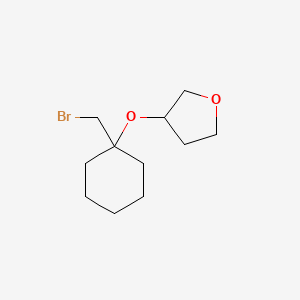

3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran is a brominated cyclohexyl ether derivative containing a tetrahydrofuran (THF) ring. Its structure features a cyclohexyl group substituted with a bromomethyl moiety, linked via an ether oxygen to a THF ring. This compound is likely synthesized through nucleophilic substitution or alkylation reactions, analogous to methods described for related compounds (e.g., benzylation of phenolic groups using bromomethylbenzene derivatives) . The bromomethyl group serves as a reactive site for further functionalization, making the compound valuable in organic synthesis, pharmaceutical intermediates, or materials science.

Properties

Molecular Formula |

C11H19BrO2 |

|---|---|

Molecular Weight |

263.17 g/mol |

IUPAC Name |

3-[1-(bromomethyl)cyclohexyl]oxyoxolane |

InChI |

InChI=1S/C11H19BrO2/c12-9-11(5-2-1-3-6-11)14-10-4-7-13-8-10/h10H,1-9H2 |

InChI Key |

VPDFTNARGNTTFB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CBr)OC2CCOC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran typically involves the bromination of a cyclohexylmethyl derivative followed by the formation of the tetrahydrofuran ring. One common method includes the reaction of cyclohexylmethanol with a brominating agent such as N-bromosuccinimide (NBS) to form 1-(bromomethyl)cyclohexane. This intermediate is then reacted with tetrahydrofuran under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent cyclization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclohexylmethyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed

Substitution: Formation of hydroxyl, amino, or thiol derivatives.

Oxidation: Formation of alcohols, ketones, or carboxylic acids.

Reduction: Formation of cyclohexylmethyl derivatives.

Scientific Research Applications

3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic reactions, while the tetrahydrofuran ring provides stability and solubility. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Trends

- Reactivity Studies : The bromomethyl group in the target compound is primed for nucleophilic substitution, akin to 3-(Bromomethyl)tetrahydrofuran, but steric effects from the cyclohexyl group may slow reaction rates .

- Thermal Stability : Higher boiling points in brominated THF derivatives (e.g., 183°C for 3-(Bromomethyl)tetrahydrofuran) suggest moderate thermal stability, advantageous for high-temperature syntheses .

- Market Trends : Brominated THF derivatives are niche but growing in demand for specialty chemicals, with production scaling driven by pharmaceutical and materials sectors .

Biological Activity

3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of the compound's implications in medicinal chemistry.

The molecular formula of this compound is C11H17BrO2, with a molecular weight of 251.16 g/mol. Its structure features a tetrahydrofuran ring substituted with a bromomethyl group and a cyclohexyl ether, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H17BrO2 |

| Molecular Weight | 251.16 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CCOC(C1)(C(C(C2CCCCC2)Br)O)O |

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydrofuran with bromomethyl cyclohexane in the presence of appropriate catalysts or reagents. This multistep synthetic route allows for the selective formation of the desired compound while minimizing by-products.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl group may enhance its electrophilicity, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related tetrahydrofuran derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also hold promise in combating bacterial infections .

Cytotoxic Effects

In vitro studies have demonstrated that certain derivatives can induce cytotoxic effects in cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of specific signaling pathways, which may be influenced by the structural characteristics of the compound .

Case Studies

- Antibacterial Efficacy : A study evaluated various tetrahydrofuran derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin . This suggests potential therapeutic applications in treating bacterial infections.

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of similar compounds on T-lymphoblastic cell lines. Results indicated that specific structural modifications led to enhanced selectivity and potency against cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.